Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
CAS No.: 477851-63-1
Cat. No.: VC7790249
Molecular Formula: C18H15NO4S
Molecular Weight: 341.38
* For research use only. Not for human or veterinary use.
![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate - 477851-63-1](/images/structure/VC7790249.png)
Specification
CAS No. | 477851-63-1 |
---|---|
Molecular Formula | C18H15NO4S |
Molecular Weight | 341.38 |
IUPAC Name | methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C18H15NO4S/c1-22-18(21)16-13(9-10-24-16)14-7-8-15(23-14)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
Standard InChI Key | FCEIMMQGXAHBGS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of two aromatic heterocycles: a thiophene ring (a five-membered ring with one sulfur atom) and a furan ring (a five-membered ring with one oxygen atom). These are connected via a carbamoyl bridge (–NH–C(=O)–) substituted with a benzyl group (–CH2C6H5). The thiophene ring is further esterified with a methyl group at the 2-position.
Key Features:
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Thiophene moiety: Enhances electronic properties and stability due to sulfur’s polarizability .
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Furan-carbamoyl linkage: Introduces hydrogen-bonding capabilities and structural rigidity.
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Benzyl group: Contributes hydrophobicity and potential π-π stacking interactions .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogs provide benchmarks:
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IR Spectroscopy: Expected peaks include C=O stretch (~1,680 cm⁻¹ for ester and carbamate), N–H bend (~1,540 cm⁻¹), and C–O–C vibrations (~1,250 cm⁻¹) .
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 342 (C17H14N2O4S).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of such compounds typically involves multi-step protocols:
Step 1: Formation of the Thiophene-Furan Core
A Stille or Suzuki coupling reaction between a bromothiophene ester and a furan boronic acid/stannane precursor is common. For example, copper(I)-mediated carboxylation of arylstannanes with CO2 has been used to introduce carboxylic acid groups .
Step 2: Carbamoylation
The furan ring’s carboxylic acid derivative reacts with benzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the benzylcarbamoyl group .
Step 3: Esterification
Methyl esterification is achieved using methanol under acidic conditions (e.g., H2SO4) or via diazomethane .
Example Protocol (Adapted from ):
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React 3-bromothiophene-2-carboxylate with 5-tributylstannylfuran-2-carboxylic acid in DMF using CuTC (0.05 equiv.) and TMEDA (8.4 equiv.) under CO2 at 90°C for 17h.
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Treat the intermediate with benzylamine and EDC/HOBt in DCM at 0°C→RT overnight.
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Purify via column chromatography (SiO2, ethyl acetate/hexane).
Reaction Mechanisms
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Copper-Mediated Carboxylation: Involves oxidative addition of CO2 to a copper(I)-aryl intermediate, followed by reductive elimination to form the carboxylate .
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Amide Coupling: Activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine nucleophile .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in dichloromethane or ethyl acetate. Limited aqueous solubility due to the benzyl group.
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Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the ester and carbamate groups .
Thermal and Optical Properties
Applications in Materials Science
Organic Electronics
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